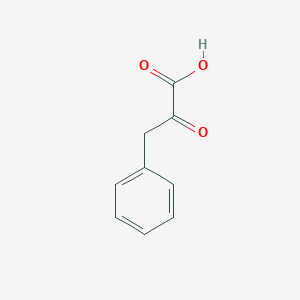

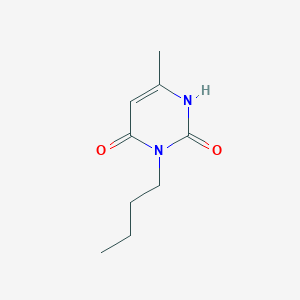

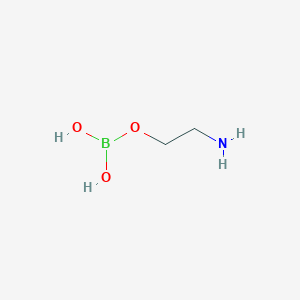

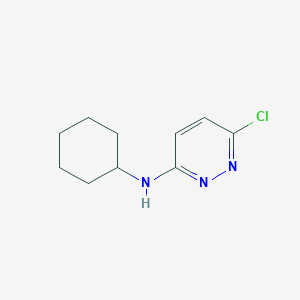

![molecular formula C63H116O12 B087007 1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate] CAS No. 139-43-5](/img/structure/B87007.png)

1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate], commonly known as glyceryl tris(12-acetoxy stearate) or GTS, is a triester compound synthesized from glycerol and acetoxy stearic acid. GTS is a widely used surfactant and emulsifier in various industries, including cosmetics, food, and pharmaceuticals. In recent years, GTS has gained attention in scientific research due to its potential applications in drug delivery, gene therapy, and biomedical imaging.

Mécanisme D'action

The mechanism of action of GTS in drug delivery is based on the formation of micelles. The hydrophobic core of the micelles can encapsulate the drug, while the hydrophilic shell can stabilize the micelles and prevent aggregation. The micelles can then be internalized by cells through endocytosis, leading to the release of the drug in the cytoplasm.

Effets Biochimiques Et Physiologiques

GTS has been shown to have low toxicity and biocompatibility in vitro and in vivo. In animal studies, GTS has been used as a carrier for anticancer drugs and has shown promising results in reducing tumor growth and increasing survival rates. GTS has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) due to its high lipid content.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of GTS is its versatility as a surfactant and emulsifier. GTS can be easily synthesized and modified to tailor its properties for specific applications. However, one limitation of GTS is its low solubility in water, which can limit its use in aqueous systems. Additionally, the synthesis of GTS can be challenging and requires careful control of reaction conditions to obtain a high yield and purity.

Orientations Futures

There are several potential future directions for research on GTS. One area of interest is the development of GTS-based nanocarriers for targeted drug delivery. These nanocarriers could be functionalized with targeting ligands, such as antibodies or peptides, to improve the specificity of drug delivery. Another potential application of GTS is in the field of gene therapy, where GTS-based micelles could be used to deliver nucleic acids, such as siRNA or CRISPR-Cas9, to target cells. Finally, GTS could be further investigated as a contrast agent for MRI, with modifications to improve its imaging properties and reduce toxicity.

Méthodes De Synthèse

GTS can be synthesized through a simple esterification reaction between glycerol and acetoxy stearic acid. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white, waxy solid that is soluble in organic solvents, such as chloroform and methanol.

Applications De Recherche Scientifique

GTS has been extensively studied for its potential applications in drug delivery and gene therapy. Due to its amphiphilic nature, GTS can form stable micelles in aqueous solutions, which can encapsulate hydrophobic drugs or nucleic acids. These micelles can protect the cargo from degradation and enhance its cellular uptake and bioavailability.

Propriétés

Numéro CAS |

139-43-5 |

|---|---|

Nom du produit |

1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate] |

Formule moléculaire |

C63H116O12 |

Poids moléculaire |

1065.6 g/mol |

Nom IUPAC |

2,3-bis(12-acetyloxyoctadecanoyloxy)propyl 12-acetyloxyoctadecanoate |

InChI |

InChI=1S/C63H116O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h57-60H,7-53H2,1-6H3 |

Clé InChI |

FNOXLRARSOMOQK-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |

SMILES canonique |

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |

Autres numéros CAS |

139-43-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

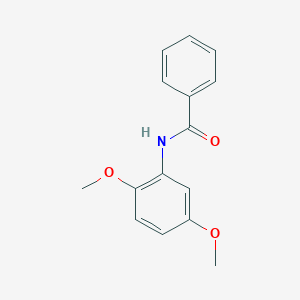

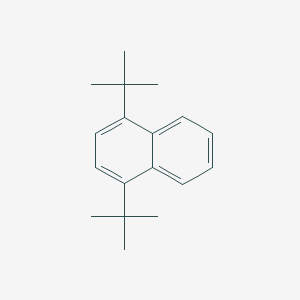

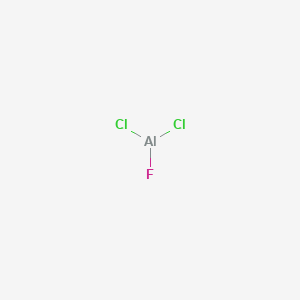

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)